XMP-629 Phase II Clinical Efficacy: Inconclusive Benefit Versus Vehicle in Acne Patients
In a randomized, double-blind, placebo-controlled Phase II trial (N=240 patients with mild-to-moderate acne), treatment with XMP.629 gel for 12 weeks did not demonstrate a conclusive clinical benefit compared to vehicle gel . This outcome directly led to the termination of XMP.629's clinical development [1]. In contrast, Phase I studies with a 0.1% XMP.629 acetate gel showed an early signal of activity: a one-grade improvement on the Evaluator Global Severity Scale was observed in 73% of patients on either the face, back, or chest at two weeks [2]. This discrepancy between early signs and final Phase II results highlights a critical translational gap.
| Evidence Dimension | Clinical efficacy in acne vulgaris |
|---|---|
| Target Compound Data | Inconclusive clinical benefit vs. vehicle at 12 weeks in Phase II; Development halted. |
| Comparator Or Baseline | Vehicle gel (placebo) |
| Quantified Difference | Lack of statistically significant or clinically meaningful separation from vehicle. |
| Conditions | Phase II randomized, double-blind, placebo-controlled trial in 240 patients with mild-to-moderate acne, once-daily topical administration for 12 weeks. |
Why This Matters
This negative Phase II outcome is a key differentiator for procurement, as it provides a well-documented case study for research into peptide formulation, delivery, and the challenges of demonstrating clinical superiority for topical antimicrobials.
- [1] Citeline. (2004). Xoma Halts Development Of Acne Therapy XMP.629, Will Evaluate BPI Program. View Source
- [2] U.S. Securities and Exchange Commission. (2004). XOMA Reports Second Quarter 2004 Financial Results (Exhibit 99.1). View Source
